molecular formula C13H11N3O2S B2681268 N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide CAS No. 851977-93-0

N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide

Cat. No.: B2681268
CAS No.: 851977-93-0
M. Wt: 273.31
InChI Key: INTKPKHJKICSFO-UHFFFAOYSA-N
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Description

N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with furan-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as piperidine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide include other benzothiazole derivatives, such as:

Uniqueness

What sets N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide apart from similar compounds is its unique combination of the benzothiazole and furan-2-carbohydrazide moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-4-2-6-10-11(8)14-13(19-10)16-15-12(17)9-5-3-7-18-9/h2-7H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTKPKHJKICSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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